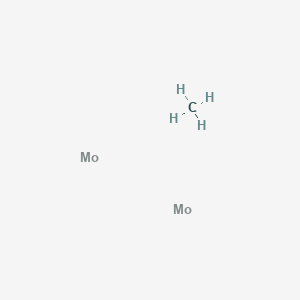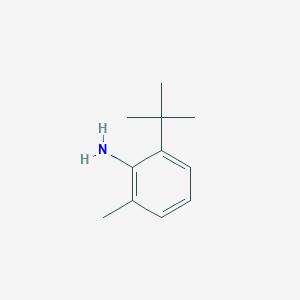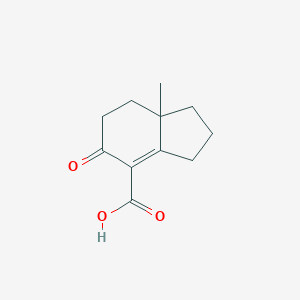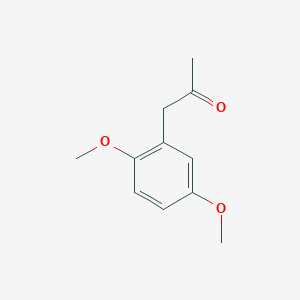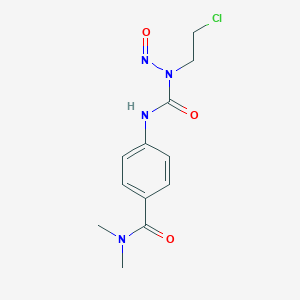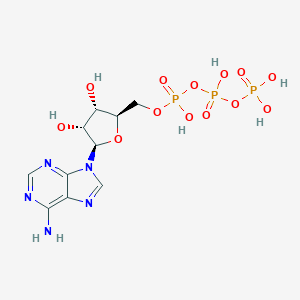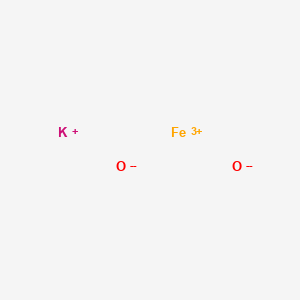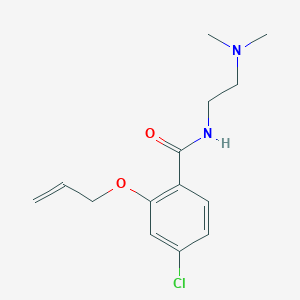![molecular formula C7H10Cl2 B076675 (1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane CAS No. 15019-73-5](/img/structure/B76675.png)
(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a white crystalline powder that is sparingly soluble in water and freely soluble in organic solvents. Diclofenac is widely used as a model compound in the field of pharmaceutical research due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting the activity of COX, Diclofenac reduces the production of prostaglandins, thereby reducing pain and inflammation.
Effets Biochimiques Et Physiologiques
Diclofenac has been shown to have a number of biochemical and physiological effects, including analgesic, anti-inflammatory, and antipyretic properties. It has also been shown to have a modulatory effect on the immune system, and to inhibit the proliferation of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Diclofenac in lab experiments include its well-established pharmacological properties, its availability, and its relatively low cost. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and disposal due to its hazardous nature.
Orientations Futures
For research on Diclofenac include the development of new drug delivery systems, the study of its pharmacokinetics and pharmacodynamics, and the investigation of its potential use in the treatment of cancer and other diseases. Additionally, the use of Diclofenac as a model compound for the development of new drugs and drug delivery systems is likely to continue to be an important area of research in the future.
Méthodes De Synthèse
The synthesis of Diclofenac involves a multistep process that begins with the reaction of 2,6-dichloroaniline with 2-chloroacetyl chloride to form 2-(2,6-dichlorophenyl)acetyl chloride. This intermediate is then reacted with cyclohexanone to form (1R,2R,4S)-1-(2,6-dichlorophenyl)-2-(1-cyclohexen-1-yl)ethanol, which is subsequently converted to Diclofenac by reaction with acetic anhydride.
Applications De Recherche Scientifique
Diclofenac is widely used in scientific research as a model compound for the development of new drugs and drug delivery systems. Its unique chemical structure and pharmacological properties make it an ideal candidate for the study of drug metabolism, drug interactions, and drug-target interactions. Diclofenac is also used as a reference compound in the development of analytical methods for the detection and quantification of drugs in biological samples.
Propriétés
Numéro CAS |
15019-73-5 |
|---|---|
Nom du produit |
(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane |
Formule moléculaire |
C7H10Cl2 |
Poids moléculaire |
165.06 g/mol |
Nom IUPAC |
(1R,2R,4S)-1,2-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-6-3-5-1-2-7(6,9)4-5/h5-6H,1-4H2/t5-,6+,7+/m0/s1 |
Clé InChI |
LLPWSPJWQKOHBM-RRKCRQDMSA-N |
SMILES isomérique |
C1C[C@]2(C[C@@H]1C[C@H]2Cl)Cl |
SMILES |
C1CC2(CC1CC2Cl)Cl |
SMILES canonique |
C1CC2(CC1CC2Cl)Cl |
Synonymes |
Norbornane, 1,2-dichloro-, endo- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



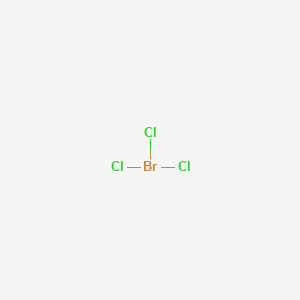
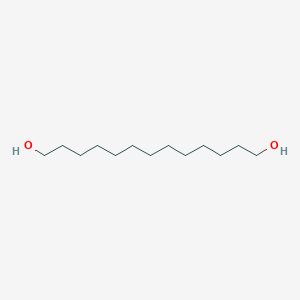

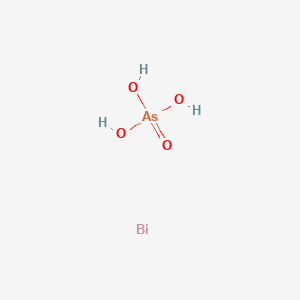
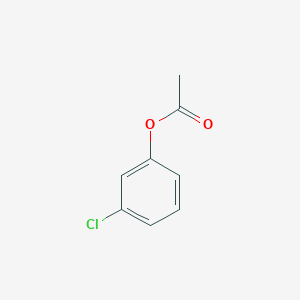
![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)
